molecular formula C17H20N2O4 B5252450 N-(3,4-DIMETHOXYPHENETHYL)-N-(2-NITROBENZYL)AMINE

N-(3,4-DIMETHOXYPHENETHYL)-N-(2-NITROBENZYL)AMINE

Cat. No.: B5252450
M. Wt: 316.35 g/mol
InChI Key: QHVXUDZTWFULDI-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxyphenethyl)-N-(2-nitrobenzyl)amine: is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of two methoxy groups attached to the phenethylamine backbone and a nitrobenzyl group

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[(2-nitrophenyl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-22-16-8-7-13(11-17(16)23-2)9-10-18-12-14-5-3-4-6-15(14)19(20)21/h3-8,11,18H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVXUDZTWFULDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC2=CC=CC=C2[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-Dimethoxyphenethyl)-N-(2-nitrobenzyl)amine typically involves a multi-step process. One common method includes the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxyphenethylamine and 2-nitrobenzyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 3,4-dimethoxyphenethylamine is reacted with 2-nitrobenzyl chloride in an appropriate solvent like dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-Dimethoxyphenethyl)-N-(2-nitrobenzyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding nitro and methoxy derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrobenzyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed:

    Oxidation: Formation of nitro and methoxy derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenethylamines.

Scientific Research Applications

Chemistry: N-(3,4-Dimethoxyphenethyl)-N-(2-nitrobenzyl)amine is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in further chemical reactions and studies.

Biology: In biological research, this compound can be used to study the effects of phenethylamine derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar molecules with biological targets.

Medicine: While specific medical applications are not well-documented, phenethylamine derivatives are known to have potential therapeutic effects. This compound could be explored for its pharmacological properties and potential use in drug development.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(3,4-Dimethoxyphenethyl)-N-(2-nitrobenzyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

    3,4-Dimethoxyphenethylamine: A simpler phenethylamine derivative without the nitrobenzyl group.

    2-Nitrobenzylamine: Contains the nitrobenzyl group but lacks the methoxy groups on the phenethylamine backbone.

    N-(2-Nitrobenzyl)-N-methylphenethylamine: A similar compound with a methyl group instead of methoxy groups.

Uniqueness: N-(3,4-Dimethoxyphenethyl)-N-(2-nitrobenzyl)amine is unique due to the presence of both methoxy groups and a nitrobenzyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

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